molecular formula C18H16N2OS2 B5732392 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide

Cat. No. B5732392
M. Wt: 340.5 g/mol
InChI Key: OFTRXROWACPDLM-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide is a chemical compound that has shown promising results in scientific research. It is commonly referred to as ETAA, and it is synthesized using a specific method that will be discussed in ETAA has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research. This paper will provide an overview of ETAA, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of ETAA is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes that are involved in the inflammatory response and cancer cell growth. ETAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, ETAA has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression and cancer cell growth.
Biochemical and Physiological Effects:
ETAA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. Additionally, ETAA has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. Furthermore, ETAA has been shown to have antimicrobial properties, inhibiting the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One advantage of using ETAA in lab experiments is its relatively simple synthesis process and high purity yield. Additionally, ETAA has been shown to have a variety of potential applications in various fields of scientific research, making it a versatile compound for experimentation. However, one limitation of using ETAA in lab experiments is its relatively low solubility in aqueous solutions, which may make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research involving ETAA. One potential direction is the development of ETAA-based therapeutics for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of ETAA, which may lead to the development of more effective treatments. Furthermore, ETAA may have potential applications in the development of new antibiotics, which is an area of research that is becoming increasingly important due to the rise of antibiotic-resistant bacterial strains. Overall, ETAA has shown great potential in scientific research, and further investigation is needed to fully explore its potential applications.

Synthesis Methods

ETAA is synthesized using a specific method that involves the reaction of 4-ethylphenyl isothiocyanate with 2-aminothiophenol to form 4-ethylphenyl 2-aminothiazole-5-thiol. This intermediate compound is then reacted with acryloyl chloride to form ETAA. The synthesis process is relatively straightforward and yields a high purity product.

Scientific Research Applications

ETAA has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, ETAA has been shown to have anticancer properties, making it a potential candidate for cancer treatment. Furthermore, ETAA has been studied for its potential use in the development of new antibiotics, as it has been shown to have antimicrobial properties.

properties

IUPAC Name

(E)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS2/c1-2-13-5-7-14(8-6-13)16-12-23-18(19-16)20-17(21)10-9-15-4-3-11-22-15/h3-12H,2H2,1H3,(H,19,20,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTRXROWACPDLM-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.